molecular formula C10H10O2 B8208454 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8208454
M. Wt: 162.18 g/mol
InChI Key: QAMDCXLTZVHSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative featuring a hydroxyl group at position 4 and a methyl group at position 5 on the fused bicyclic structure. The indanone core, a bicyclic ketone, serves as a versatile scaffold in medicinal and agrochemical research due to its ability to accommodate varied substituents, modulating physicochemical and biological properties .

Properties

IUPAC Name

4-hydroxy-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-3-7-8(10(6)12)4-5-9(7)11/h2-3,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMDCXLTZVHSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form an intermediate, which is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-5-methyl-2,3-dihydro-1H-inden-1-one, while reduction could produce 4-hydroxy-5-methylindan .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, such as:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The carbonyl group can be reduced to produce alcohols.
  • Substitution Reactions : The methyl groups can participate in electrophilic or nucleophilic substitutions.

These reactions make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The biological activities of this compound are of particular interest. Research indicates that it may exhibit:

  • Antimicrobial Properties : Studies have shown that compounds in this class can inhibit the growth of various microorganisms.
  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases.

These properties make it a candidate for further exploration in drug development aimed at treating infections and oxidative stress-related conditions.

Medicine

In medicinal chemistry, the compound has been investigated for its potential therapeutic effects. Notable applications include:

  • Neuroprotective Effects : Research suggests that derivatives of this compound may help in treating conditions associated with hypoxia and anoxia by improving oxygen utilization in tissues.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at specific concentrations.
Study BAntioxidant PropertiesShowed effective scavenging of free radicals in vitro, suggesting potential for oxidative stress management.
Study CNeuroprotective EffectsFound that the compound improved cognitive function in animal models of hypoxia.

These case studies underscore the compound's multifaceted applications across different scientific domains.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Allelopathic Activity

The position of hydroxyl and alkyl substituents significantly influences allelopathic potency. For example:

  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (IC₅₀: 0.34 mM hypocotyls, 0.16 mM roots) exhibits moderate growth suppression in Lepidium sativum seedlings . In contrast, alpinolide peroxide (IC₅₀: 0.21 mM hypocotyls, 0.17 mM roots) and 6-hydroxy alpinolide (IC₅₀: 0.26 mM hypocotyls, 0.23 mM roots) show stronger activity, suggesting that hydroxylation at positions other than C3 enhances phytotoxicity .

Table 1: Allelopathic Activity of Selected Indanone Derivatives

Compound Hypocotyl IC₅₀ (mM) Root IC₅₀ (mM) Reference
3-Hydroxy-5-isopropyl-3-methyl-indanone 0.34 0.16
Alpinolide peroxide 0.21 0.17
6-Hydroxy alpinolide 0.26 0.23

Halogenation and Enzyme Inhibition

Halogenated indanones demonstrate distinct biological targets. 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) inhibits Topoisomerase IIα (Top2), a critical enzyme in DNA replication, with structural studies highlighting the role of bromine atoms in enhancing binding affinity . Similarly, 5-chloro-2,3-dihydro-1H-inden-1-one serves as an intermediate in synthesizing indoxacarb, a commercial insecticide . The absence of halogens in the target compound may limit its utility in enzyme inhibition but could improve environmental safety profiles.

Hydroxyl Group Orientation and Tyrosinase Inhibition

Hydroxy-substituted chalcone-like indanones, such as 2,3-dihydro-1H-inden-1-one derivatives, exhibit potent tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM) . Competitive inhibition kinetics suggest that hydroxyl groups at specific positions (e.g., para to the ketone) enhance enzyme binding. The C4-hydroxy group in the target compound may similarly facilitate interactions with tyrosinase’s active site, warranting further investigation.

Biological Activity

4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a benzene ring with a cyclopentanone moiety. Its molecular formula is C10H10OC_10H_{10}O, and it possesses a hydroxyl group which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of 2,3-dihydro-1H-inden-1-one exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
4-Hydroxy derivativesHighEscherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 value was found to be approximately 25 µM in human breast cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against various pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating a promising antimicrobial profile .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results indicated that treatment with this compound led to significant cell death in MCF7 breast cancer cells compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

In Vivo Studies

In vivo studies have further supported the potential therapeutic applications of this compound. Animal models treated with the compound showed reduced tumor growth rates compared to control groups .

Comparative Analysis

Comparative studies with other compounds indicate that while similar structures exhibit varying degrees of biological activity, 4-Hydroxy derivatives often demonstrate enhanced potency due to the presence of hydroxyl groups which can facilitate interactions with biological targets.

CompoundBiological ActivityIC50 (µM)
4-Hydroxy derivativeAnticancer25
Non-hydroxylated analogueAnticancer>100

Q & A

Q. What role does molecular docking play in optimizing bioactivity?

  • Answer: Docking simulations (e.g., AutoDock Vina) predict binding poses and affinity scores. Energy minimization and free energy calculations (MM/PBSA) rank derivatives for synthesis, accelerating lead optimization .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Answer: Synthesize analogs with systematic substitutions (e.g., hydroxyl/methyl variations). Assess activity across assays (e.g., IC50, MIC). QSAR models correlate structural descriptors (logP, polar surface area) with activity .

Q. What advanced techniques determine the compound’s 3D conformation in solution?

  • Answer: Nuclear Overhauser Effect (NOE) NMR identifies proton-proton interactions for conformational analysis. Complement with molecular dynamics simulations to model solution-phase behavior .

Q. How can researchers mitigate toxicity concerns during laboratory handling?

  • Answer: Adhere to OSHA guidelines (fume hoods, gloves, goggles). Monitor airborne concentrations with sensors. Follow spill containment protocols as per SDS documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.